![molecular formula C11H28SSiSn B14499153 Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane CAS No. 62924-43-0](/img/structure/B14499153.png)
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is a unique organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of both silicon and tin atoms allows for unique reactivity and properties that can be exploited in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane typically involves the reaction of a trimethylsilyl compound with a triethylstannyl sulfide. One common method involves the use of a Grignard reagent, where a trimethylsilyl halide reacts with a magnesium reagent to form the corresponding Grignard reagent. This intermediate then reacts with a triethylstannyl sulfide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to handle the reagents and control the reaction environment, such as temperature and pressure.
化学反应分析
Types of Reactions
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane or stannane derivatives.
Substitution: The silicon or tin atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the silicon or tin atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler silane or stannane derivatives.
科学研究应用
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential use in drug delivery systems and as a precursor for radiolabeled compounds for imaging.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.
作用机制
The mechanism by which Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and nitrogen, while the tin atom can participate in organometallic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
相似化合物的比较
Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane can be compared with other similar compounds, such as:
Trimethylsilyl compounds: These compounds contain a silicon atom bonded to three methyl groups and are used in various synthetic applications.
Triethylstannyl compounds: These compounds contain a tin atom bonded to three ethyl groups and are used in organometallic chemistry.
The uniqueness of this compound lies in the combination of both silicon and tin atoms within the same molecule, providing a versatile reagent for synthetic chemistry and industrial applications.
属性
CAS 编号 |
62924-43-0 |
|---|---|
分子式 |
C11H28SSiSn |
分子量 |
339.20 g/mol |
IUPAC 名称 |
trimethyl(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14SSi.3C2H5.Sn/c1-7(2,3)5-4-6;3*1-2;/h6H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
IWTBHUXUVRMDFY-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)SCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


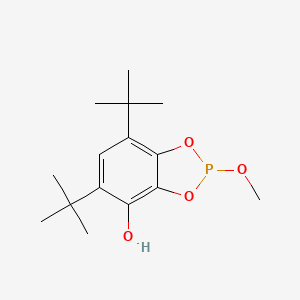
![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
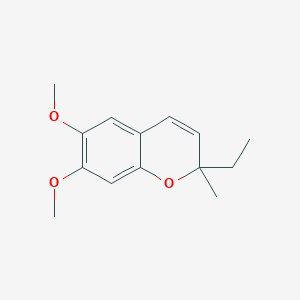
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
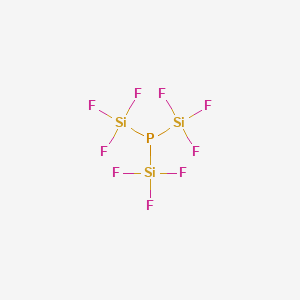
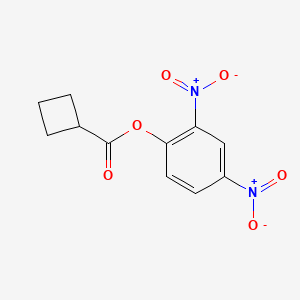

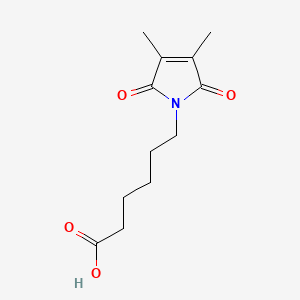

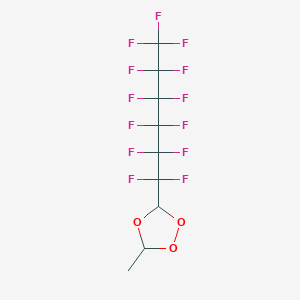
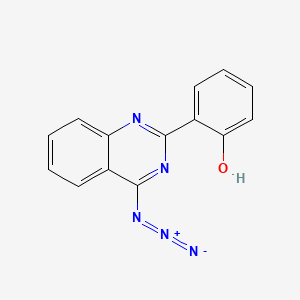

![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
